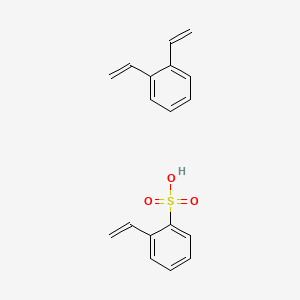

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene

Descripción general

Descripción

Synthesis Analysis

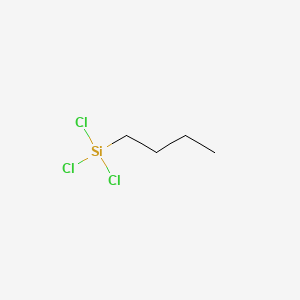

The synthesis of this polymer involves polymerization reactions that may include Diels-Alder polymerization, as seen in related poly(phenylene)-based polyelectrolytes synthesized from similar monomers. Postsulfonation of the synthesized polymer with chlorosulfonic acid can result in polyelectrolytes with controllable ion content, indicating a method to alter the polymer's properties post-synthesis (Fujimoto et al., 2005).

Molecular Structure Analysis

The molecular structure of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" can be complex, involving coordination polymers with structures that can range from two-dimensional layers to three-dimensional frameworks. These structures are significantly influenced by the types of monomers and the conditions under which the polymerization occurs, as demonstrated by the variety of organosilver(I) coordination polymers (Deng et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this polymer are deeply influenced by the sulfonic acid groups and the ethenyl linkages. Sulfonation reactions, particularly with chlorosulfonic acid, can enhance the polymer's hydrophilicity and ionic character, making it suitable for use in applications requiring high ion exchange capacities (Fujimoto et al., 2005).

Physical Properties Analysis

The physical properties, such as thermal stability, mechanical strength, and solubility, are critical for the application of this polymer. These properties are determined by the polymer's molecular weight, the degree of sulfonation, and the structural configuration, which can be manipulated through synthesis and post-synthesis modifications (Fujimoto et al., 2005).

Chemical Properties Analysis

The chemical properties of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" revolve around its reactivity, particularly in its ability to engage in further chemical modifications and interactions. The presence of benzenesulfonic acid moieties within the polymer structure allows for a range of reactions, including further sulfonation, cross-linking, and interactions with metals and other polymers to form complex materials (Deng et al., 2011).

Aplicaciones Científicas De Investigación

Capillary Electrochromatography

- Scientific Field : Pharmaceutical Analysis

- Application Summary : A benzenesulfonic acid-modified organic polymer monolithic column with reversed-phase/hydrophilic bifunctional selectivity was used for capillary electrochromatography .

- Methods of Application : The column was prepared by the in situ polymerization of sodium p-styrene sulfonate (VBS) with cross-linkers 3- (acryloyloxy)-2-hydroxypropyl methacrylate (AHM) and 1,3,5-triacryloylhexahydro-1,3,5-triazine (TAT). The preparation conditions of the monolith were optimized .

- Results or Outcomes : The column showed reversed-phase/hydrophilic interaction liquid chromatography (RPLC/HILIC) bifunctional separation mode .

Human Neutrophil Elastase (hNE) Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

- Methods of Application : Various benzenesulfonic acid derived compounds were synthesized and evaluated. Biological screening was conducted to assess their inhibitory activity against hNE .

- Results or Outcomes : Compound 4f showed moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Safety And Hazards

BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .

Propiedades

IUPAC Name |

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVGXQOXWGJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960068 | |

| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow pellets; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Amberlyst(R) 15 | |

CAS RN |

39389-20-3 | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

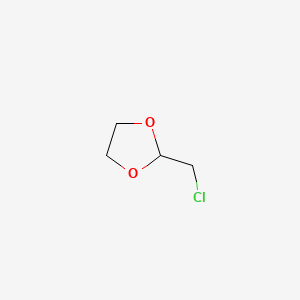

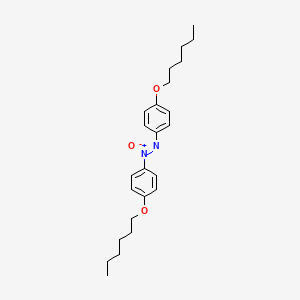

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)